
3-Bromo-1-iodoprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-iodoprop-1-ene: is an organic compound with the molecular formula C3H4BrI It is a halogenated derivative of propene, characterized by the presence of both bromine and iodine atoms attached to the first and third carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1-iodoprop-1-ene can be synthesized through several methods. One common approach involves the halogenation of propene. The process typically starts with the bromination of propene to form 3-bromopropene, followed by iodination to introduce the iodine atom at the desired position. The reaction conditions often involve the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the reactive nature of the halogenating agents involved.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-iodoprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions (OH-), alkoxides (RO-), and amines (NH2-).
Catalysts: Transition metal catalysts like palladium or nickel can facilitate certain reactions.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds like 3-alkoxy-1-iodoprop-1-ene, while elimination reactions can produce 1-iodoprop-1-yne .
Scientific Research Applications
Chemistry: 3-Bromo-1-iodoprop-1-ene is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated alkenes on biological systems. Its reactivity makes it a valuable tool for modifying biomolecules and investigating their functions.
Industry: Industrially, this compound is employed in the synthesis of specialty chemicals and materials. Its unique properties enable the production of polymers, resins, and other advanced materials with specific characteristics .
Mechanism of Action
The mechanism of action of 3-Bromo-1-iodoprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For instance, in substitution reactions, the halogen atoms can be replaced by nucleophiles, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
3-Bromo-2-iodoprop-1-ene: Similar structure but with different positioning of the iodine atom.
3-Iodoprop-1-ene: Lacks the bromine atom, making it less reactive in certain reactions.
3-Bromoprop-1-ene: Lacks the iodine atom, affecting its reactivity and applications.
Uniqueness: 3-Bromo-1-iodoprop-1-ene is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in organic synthesis. This dual-halogenated structure allows for a broader range of chemical transformations compared to its mono-halogenated counterparts.
Properties
CAS No. |
133834-87-4 |
|---|---|
Molecular Formula |
C3H4BrI |
Molecular Weight |
246.87 g/mol |
IUPAC Name |
3-bromo-1-iodoprop-1-ene |
InChI |
InChI=1S/C3H4BrI/c4-2-1-3-5/h1,3H,2H2 |
InChI Key |
NLKJYDMEZIZSKI-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CI)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


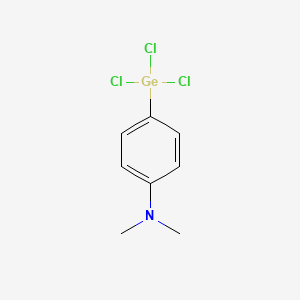


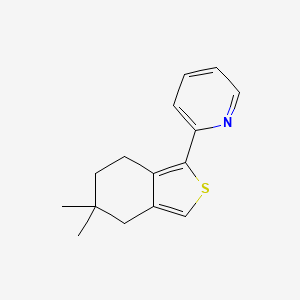
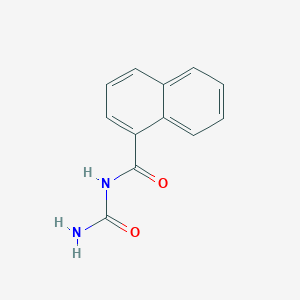
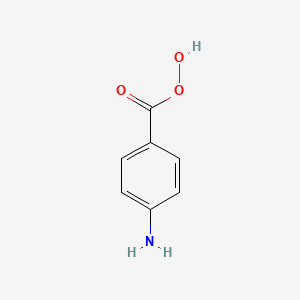
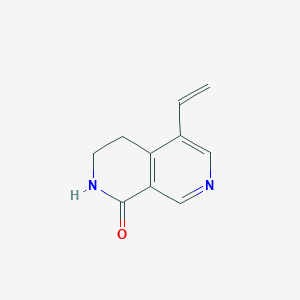
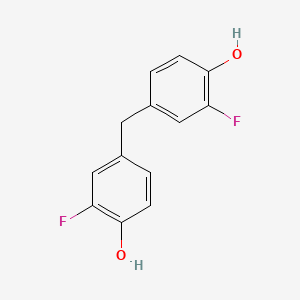

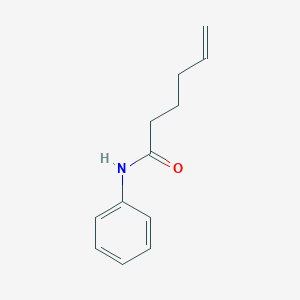
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
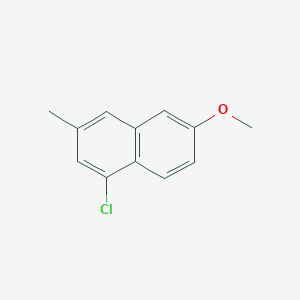
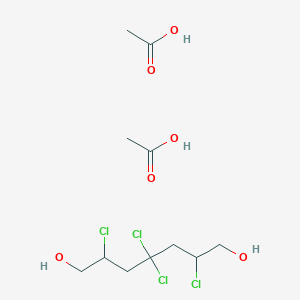
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
